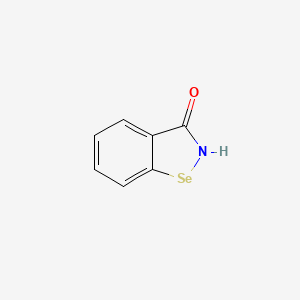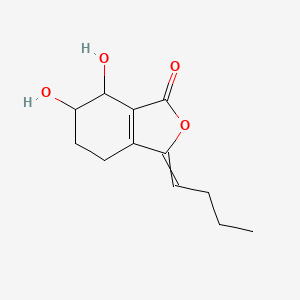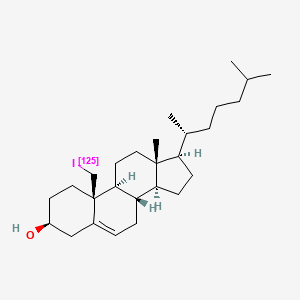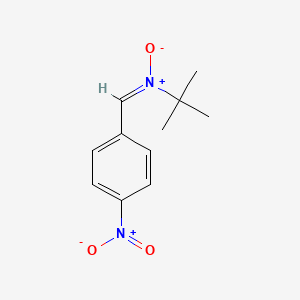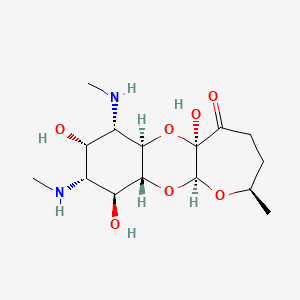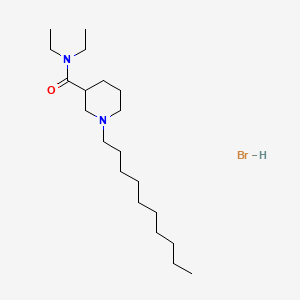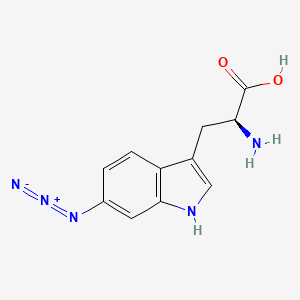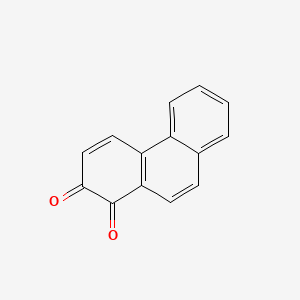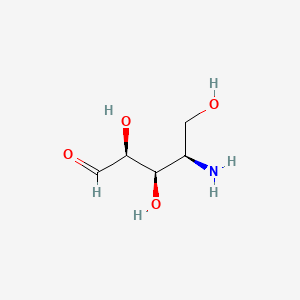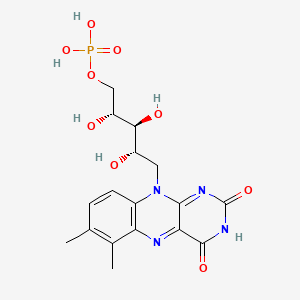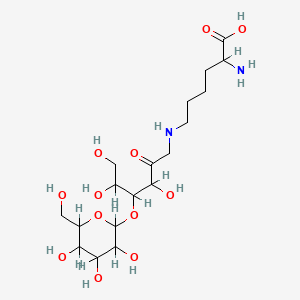![molecular formula C16H18N4O6S B1229304 7-methyl-8-sulfanylidene-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-1H-benzo[g]pteridine-2,4-dione CAS No. 71800-64-1](/img/structure/B1229304.png)
7-methyl-8-sulfanylidene-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-1H-benzo[g]pteridine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methyl-8-sulfanylidene-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-1H-benzo[g]pteridine-2,4-dione is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzo[g]pteridine core substituted with a sulfanylidene group and a tetrahydroxypentyl side chain. Its intricate molecular architecture makes it a subject of study in organic chemistry, medicinal chemistry, and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-8-sulfanylidene-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-1H-benzo[g]pteridine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[g]pteridine core, followed by the introduction of the sulfanylidene group and the tetrahydroxypentyl side chain. Key steps include:
Formation of the Benzo[g]pteridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and benzaldehydes under acidic or basic conditions.
Introduction of the Sulfanylidene Group: This step often involves the use of sulfur-containing reagents like thiourea or thiols in the presence of oxidizing agents.
Attachment of the Tetrahydroxypentyl Side Chain: This is typically done through glycosylation reactions, where a protected sugar derivative is coupled to the benzo[g]pteridine core, followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
7-methyl-8-sulfanylidene-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-1H-benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzo[g]pteridine core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tetrahydroxypentyl side chain can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
- **Nucleoph
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
属性
CAS 编号 |
71800-64-1 |
|---|---|
分子式 |
C16H18N4O6S |
分子量 |
394.4 g/mol |
IUPAC 名称 |
7-methyl-8-sulfanylidene-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C16H18N4O6S/c1-6-2-7-8(3-11(6)27)20(4-9(22)13(24)10(23)5-21)14-12(17-7)15(25)19-16(26)18-14/h2-3,9-10,13,21-24H,4-5H2,1H3,(H2,18,19,25,26)/t9-,10+,13-/m1/s1 |
InChI 键 |
QCVUIQMJFKORPS-GBIKHYSHSA-N |
SMILES |
CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)CC(C(C(CO)O)O)O |
手性 SMILES |
CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)C[C@H]([C@H]([C@H](CO)O)O)O |
规范 SMILES |
CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)CC(C(C(CO)O)O)O |
同义词 |
8-mercaptoriboflavin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-7-[[4-[[4-(4-nitrophenyl)-1-piperazinyl]-oxomethyl]phenyl]methoxy]-1-benzopyran-2-one](/img/structure/B1229222.png)
![2-[[(4-Ethylphenyl)-oxomethyl]amino]-4-(methylthio)butanoic acid methyl ester](/img/structure/B1229223.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide](/img/structure/B1229224.png)
